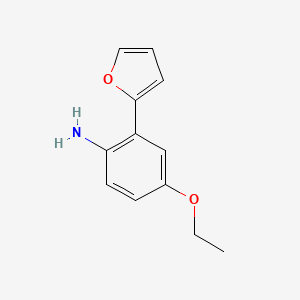

4-Ethoxy-2-(furan-2-yl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Ethoxy-2-(furan-2-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a furan ring and an ethoxy group attached to an aniline moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-(furan-2-yl)aniline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-furylamine and ethyl bromide.

Ethylation: The ethylation of 2-furylamine is carried out using ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically conducted in an organic solvent like acetone or ethanol.

Amination: The resulting ethylated product is then subjected to amination using aniline under reflux conditions. This step may require a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

4-Ethoxy-2-(furan-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups on the aniline or furan ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or acetonitrile.

Major Products Formed

Oxidation: Quinones, hydroxylated derivatives.

Reduction: Amines, alcohols.

Substitution: Halogenated derivatives, substituted anilines.

Applications De Recherche Scientifique

4-Ethoxy-2-(furan-2-yl)aniline has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways.

Materials Science: The compound can be used in the synthesis of organic materials with unique electronic and optical properties. It is of interest in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: It can be employed in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 4-Ethoxy-2-(furan-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and ethoxy group contribute to its binding affinity and specificity. Pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Furan-2-yl)aniline: Lacks the ethoxy group, which may affect its reactivity and binding properties.

2-Ethoxy-4-(furan-2-yl)aniline: Positional isomer with different substitution pattern, leading to variations in chemical behavior.

4-Ethoxy-2-(thiophen-2-yl)aniline: Contains a thiophene ring instead of a furan ring, resulting in different electronic properties.

Uniqueness

4-Ethoxy-2-(furan-2-yl)aniline is unique due to the presence of both an ethoxy group and a furan ring attached to the aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

4-Ethoxy-2-(furan-2-yl)aniline is an organic compound notable for its unique structural features, which include an ethoxy group and a furan ring attached to an aniline structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NO2. Its structure allows for diverse chemical interactions, making it a subject of interest in both synthetic chemistry and biological research. The furan moiety enhances biological activity through its ability to participate in electron transfer processes and interact with biological macromolecules.

Biological Activity Overview

Research indicates that compounds similar to this compound often exhibit significant pharmacological effects. The following sections detail specific biological activities associated with this compound.

1. Anticancer Activity

Studies have shown that this compound possesses anticancer properties. For example, a study evaluating various compounds for their anti-proliferative activity found that derivatives with furan rings exhibited comparable IC50 values to established anticancer agents . The mechanism of action is believed to involve the inhibition of cell proliferation through apoptosis induction in cancer cell lines.

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| This compound | HeLa | 12.5 |

| 4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline | MCF7 | 10.0 |

This table summarizes the anti-proliferative effects observed in cancer cell lines, demonstrating the potential efficacy of this compound as an anticancer agent.

2. Anti-inflammatory Effects

In addition to its anticancer activity, this compound has been investigated for its anti-inflammatory properties. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines, suggesting that this compound may modulate inflammatory pathways through the inhibition of NF-kB signaling. Further studies are required to elucidate the precise mechanisms involved.

Case Studies

Case Study 1: In Vitro Evaluation of Anticancer Properties

In a recent study, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects against multiple cancer cell lines, including breast (MCF7), cervical (HeLa), and lung (A549) cancers. The results indicated that modifications at the furan position significantly influenced anti-proliferative activity, with some derivatives showing enhanced potency compared to the parent compound .

Case Study 2: Mechanistic Studies on Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of this compound. Researchers conducted assays to measure cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages treated with the compound. The findings revealed a marked reduction in TNF-alpha and IL-6 production, indicating that this compound effectively mitigates inflammatory responses.

Propriétés

Numéro CAS |

769921-98-4 |

|---|---|

Formule moléculaire |

C12H13NO2 |

Poids moléculaire |

203.24 g/mol |

Nom IUPAC |

4-ethoxy-2-(furan-2-yl)aniline |

InChI |

InChI=1S/C12H13NO2/c1-2-14-9-5-6-11(13)10(8-9)12-4-3-7-15-12/h3-8H,2,13H2,1H3 |

Clé InChI |

KYXCAIJYVGZNDU-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=CC(=C(C=C1)N)C2=CC=CO2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.